1,3-bis((1H-imidazol-1-yl)methyl)benzene
Overview
Description
1,3-bis((1H-imidazol-1-yl)methyl)benzene is an organic compound with the molecular formula C14H14N4. It consists of a benzene ring substituted with two imidazole groups at the 1 and 3 positions via methylene bridges.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, including enzymes and receptors, influencing their activity and function .
Mode of Action
It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces .
Action Environment
The action, efficacy, and stability of 1,3-bis((1H-imidazol-1-yl)methyl)benzene can be influenced by various environmental factors . These may include pH, temperature, presence of other molecules, and the specific biological environment within which the compound is acting.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1,3-bis((1H-imidazol-1-yl)methyl)benzene are not well-studied. It is known that imidazole rings, which are present in this compound, can interact with various biomolecules. These interactions are often through hydrogen bonding or π-π stacking .
Molecular Mechanism
It is possible that the compound may interact with biomolecules through its imidazole rings, potentially influencing enzyme activity or gene expression .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. The compound is known for its stability , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-bis((1H-imidazol-1-yl)methyl)benzene can be synthesized through the reaction of imidazole with 1,3-bis(chloromethyl)benzene. The reaction typically occurs in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction conditions involve heating the mixture to around 80-100°C for several hours .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1,3-bis((1H-imidazol-1-yl)methyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The imidazole groups can participate in nucleophilic substitution reactions.
Coordination Reactions: The compound can act as a ligand, forming coordination complexes with metal ions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can react with the imidazole groups under basic conditions.
Coordination Chemistry: Metal salts like copper(II) chloride or nickel(II) nitrate can form complexes with this compound in solvents like ethanol or water.
Major Products
Substitution Products: Depending on the substituents introduced, various substituted imidazole derivatives can be formed.
Coordination Complexes: Metal-organic frameworks (MOFs) and coordination polymers are common products when this compound is used as a ligand.
Scientific Research Applications
1,3-bis((1H-imidazol-1-yl)methyl)benzene has several applications in scientific research:
Coordination Chemistry: It is used as a ligand to form coordination complexes and MOFs, which have applications in catalysis, gas storage, and separation.
Biological Studies: The compound’s ability to bind to metal ions makes it useful in studying metalloproteins and enzyme mimics.
Material Science: MOFs containing this compound are explored for their potential in creating advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1,4-bis((1H-imidazol-1-yl)methyl)benzene: Similar structure but with imidazole groups at the 1 and 4 positions.
1,3,5-tris((1H-imidazol-1-yl)methyl)benzene: Contains three imidazole groups attached to a benzene ring.
Uniqueness
1,3-bis((1H-imidazol-1-yl)methyl)benzene is unique due to its specific substitution pattern, which allows for distinct coordination geometries and properties in its complexes. This makes it particularly valuable in the design of MOFs and other coordination compounds .
Properties
IUPAC Name |
1-[[3-(imidazol-1-ylmethyl)phenyl]methyl]imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-2-13(9-17-6-4-15-11-17)8-14(3-1)10-18-7-5-16-12-18/h1-8,11-12H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYFIFXDQPTNHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CN2C=CN=C2)CN3C=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 1,3-bis((1H-imidazol-1-yl)methyl)benzene in the formation of coordination polymers?
A: this compound acts as a bridging ligand in the construction of coordination polymers. Its structure, featuring two imidazole rings linked by a flexible methylene bridge to a central benzene ring, allows it to coordinate to metal ions through the nitrogen atoms in the imidazole rings. This bridging ability, combined with its conformational flexibility, enables the formation of diverse and intricate network structures. [, , , ] For instance, in the presence of cobalt(II) and biphenyltetracarboxylic acid, 1,3-bimb facilitates the creation of either 2D bilayer structures with parallel stacking or 3D frameworks, depending on the positional isomer of the ligand used. []
Q2: How does the conformational flexibility of this compound influence the properties of the resulting coordination polymers?
A: The flexibility of the methylene bridge in 1,3-bimb allows the molecule to adopt different conformations (cis or trans) when coordinating to metal centers. [] This conformational freedom influences the overall structure and properties of the resulting coordination polymers. For example, in cobalt(II) coordination polymers, the cis conformation of 1,3-bimb leads to the formation of double helix chains, while the trans conformation contributes to the construction of a (2,4)-connected 3D network with left- and right-handed helical chains. [] This structural diversity arising from the ligand's flexibility can be further tuned by varying reaction conditions and the choice of metal ions and other ligands, potentially leading to materials with tailored properties.
Q3: Has this compound been explored in applications beyond the construction of coordination polymers?
A: While research primarily focuses on its role in coordination polymers, 1,3-bimb shows potential in other areas. For instance, a cobalt(II) coordination polymer incorporating 1,3-bimb has demonstrated promising results in reducing inflammasome activation, suggesting its potential application in treating age-related macular degeneration. [] This finding highlights the need to further explore the biological activity of 1,3-bimb and its metal complexes in various therapeutic contexts.
Q4: What analytical techniques are commonly used to characterize this compound and its coordination polymers?
A: Characterization of 1,3-bimb and its metal complexes typically involves techniques like single-crystal X-ray diffraction for structural elucidation, infrared spectroscopy to identify functional groups, and elemental analysis to confirm composition. [, ] In the case of coordination polymers, powder X-ray diffraction is often employed to confirm bulk phase purity. [] Additionally, techniques like UV-vis spectroscopy, electron dispersive spectroscopy (EDS), X-ray photoelectron spectroscopy (XPS), scanning electron microscopy (SEM), and transmission electron microscopy (TEM) can provide further insights into the electronic structure, elemental composition, morphology, and size of the materials. []
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